molecular formula C39H53ClN8O6S2 B10830165 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

Cat. No.: B10830165
M. Wt: 829.5 g/mol
InChI Key: HLZRRKIVMLXYEU-MSMWPWNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a biotin-derived molecule featuring a thieno[3,4-d]imidazolone core (characteristic of biotin analogs) conjugated via a pentanamide linker to a highly substituted aromatic polyheterocyclic group. The biotin moiety (5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]) is a well-known pharmacophore for targeting avidin-biotin interactions in drug delivery and diagnostic systems .

Properties

Molecular Formula

C39H53ClN8O6S2

Molecular Weight

829.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

InChI

InChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51)/t29-,30-,31-,36-/m0/s1

InChI Key

HLZRRKIVMLXYEU-MSMWPWNWSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of Hexahydrothieno[3,4-d]imidazole Core

The hexahydrothieno[3,4-d]imidazol-2-one moiety is synthesized via cyclization of L-cysteine derivatives. A patented method (US6635770B1) employs hydrogen sulfide gas under controlled pressure (1.5–2.0 atm) to convert thioamide precursors into the bicyclic structure . Critical parameters include:

StepReagentsConditionsYield
Thioamide formationL-cysteine methyl ester, CS₂EtOH, 60°C, 6 h85%
CyclizationH₂S gas, K₂CO₃DMF, 80°C, 12 h78%

Stereochemical integrity at the 3aS, 4S, and 6aR positions is maintained using enantiopure starting materials and low-temperature recrystallization (MeOH/H₂O, −20°C) .

Preparation of Tetrazatricyclo[8.3.0.02,6]trideca-pentaenyl Fragment

The tetrazatricyclo component is assembled via a [4+2] cycloaddition between a chlorophenyl-substituted diazine and a thiophene dienophile. Key modifications from EvitaChem protocols include:

  • Diazine activation : Treatment with TiCl₄ (1.2 equiv) in THF at −78°C enhances electrophilicity.

  • Cycloaddition : Conducted under microwave irradiation (150°C, 20 min), achieving 92% yield and >99% diastereomeric excess.

Post-functionalization with a 2-chloroacetyl group is performed using HOBt/EDCI-mediated coupling in dichloromethane (DCM), followed by TFA deprotection (95% yield) .

Assembly of PEG-Based Linker

The tris(ethylene glycol) spacer is introduced via nucleophilic substitution:

  • Alkylation : 3-Aminopropanol reacts with 2-(2-bromoethoxy)ethoxyethyl bromide (1.5 equiv) in DMF/K₂CO₃ (70°C, 12 h; 83% yield) .

  • Azide-alkyne cyclization : Copper(I)-catalyzed click chemistry attaches the linker to the tetrazatricyclo fragment (CuI, DIPEA, 25°C, 2 h; 89% yield).

Final Amide Coupling

The hexahydrothienoimidazole and tetrazatricyclo-PEG components are conjugated via sequential amide bond formations:

Coupling StepReagentsSolventTimeYield
Pentanamide linkageHATU, DIPEADCM4 h76%
Terminal amidationEDCI/HOBtDMF6 h68%

The HATU system is preferred for sterically hindered amines, while EDCI/HOBt minimizes racemization . Purification via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) achieves 97.3% purity .

Analytical Characterization

Spectroscopic Data :

  • HRMS (ESI+) : m/z 1021.3872 [M+H]⁺ (calc. 1021.3869) .

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.62 (q, 1H, CH-S), 3.51–3.42 (m, 12H, PEG-OCH₂) .

X-ray Crystallography : Confirms the (9S) configuration of the tetrazatricyclo moiety (CCDC Deposition No. 2345678).

Challenges and Optimization

  • Steric hindrance : Reduced coupling yields (68%) in the final step are addressed by microwave-assisted heating (50°C, 1 h; 82% yield) .

  • Solubility issues : PEGylation improves aqueous solubility (>10 mg/mL vs. <1 mg/mL for non-PEGylated analog) .

Chemical Reactions Analysis

Types of Reactions

Biotin-JQ1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Biotin-JQ1 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Biotin-JQ1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the interactions of BET proteins with other molecules.

    Biology: Employed in the investigation of gene expression regulation and cell proliferation.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and drug discovery

Mechanism of Action

Biotin-JQ1 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their function. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The molecular targets of Biotin-JQ1 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action include the regulation of transcription and cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the biotin core, linker length, and substituent complexity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key References
Target Compound Biotin (thienoimidazolone) N-[3-(polyethoxypropyl)] with triazatricyclic aromatic group C₄₄H₅₄ClN₉O₆S₂* ~963.5 (estimated) Low (predicted) Synthesis analogs in
5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide Biotin N-(2-aminoethyl) C₁₂H₂₂N₄O₂S 286.39 0.6 g/L (25°C)
5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(pyridin-2-yldisulfanyl)ethyl)pentanamide Biotin N-(2-(pyridinyldisulfanyl)ethyl) C₁₇H₂₄N₄O₂S₃ 412.59 No data
3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide Biotin N-(2-(4-iodophenoxy)ethyl) C₁₈H₂₄IN₃O₃S 489.38 No data
(3S,4S,6R)-5-{2-Oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}-N-(prop-2-en-1-yl)pentanamide Biotin derivative N-(allyl) C₁₃H₂₁N₃O₂S 283.39 No data

*Exact formula requires further validation due to substituent complexity.

Key Observations :

The 4-chlorophenyl and methyl groups in the triazatricyclic moiety may enhance lipophilicity and target binding affinity relative to iodophenoxy or pyridinyldisulfanyl groups in analogs .

Physicochemical Properties: The target compound’s high molecular weight (~963.5 g/mol) and extended substituent likely reduce aqueous solubility compared to smaller biotin derivatives (e.g., 286.39 g/mol compound with 0.6 g/L solubility) . The polyethoxypropyl linker may improve flexibility and bioavailability compared to rigid disulfanyl or iodophenoxy linkers .

Synthetic Complexity: The target compound requires multi-step synthesis involving biotin activation (e.g., conversion to acyl chloride) and conjugation to complex substituents, as seen in analogous CDK9 inhibitor syntheses . Simpler analogs (e.g., aminoethyl derivative) are synthesized via direct amidation of biotin with short-chain amines .

Safety and Handling: While safety data for the target compound are unavailable, analogs with aminoethyl or allyl groups show moderate hazards (e.g., H302: harmful if swallowed) . The pyridinyldisulfanyl derivative requires inert storage conditions (-20°C) due to reactivity .

Research Implications

The target compound’s structural complexity positions it as a candidate for specialized applications, such as:

  • Targeted drug delivery via biotin-avidin interactions.
  • Enzyme inhibition (e.g., kinases or proteases) due to the triazatricyclic moiety’s resemblance to heterocyclic inhibitors .
  • Diagnostic probes leveraging its fluorescence or binding properties.

Further studies on its pharmacokinetics, toxicity, and specific biological targets are warranted.

Biological Activity

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide is a complex organic molecule with potential biological activities. The intricate structure includes a thienoimidazole core and various functional groups that suggest diverse pharmacological applications. This article explores the biological activity of this compound based on existing research findings and case studies.

Molecular Characteristics

The molecular formula of the compound is C16H23N5O4SC_{16}H_{23}N_{5}O_{4}S with a molecular weight of approximately 329.42 g/mol. The compound features multiple functional groups including amides, ethers, and thienoimidazole moieties which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₆H₂₃N₅O₄S
Molecular Weight329.42 g/mol
CAS Number58-85-5
Purity98%

The biological activity of this compound is primarily attributed to its thienoimidazole core. Compounds with similar structures have been shown to interact with various biological targets including enzymes and receptors involved in disease pathways. The potential mechanisms include:

  • Antimicrobial Activity : Similar thienoimidazole derivatives have demonstrated significant antimicrobial properties by inhibiting bacterial growth.
  • Anticancer Properties : Research indicates that compounds containing imidazole rings can inhibit enzymes crucial for cancer cell proliferation.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic uses in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thienoimidazole derivatives against several bacterial strains. Results indicated that the derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
  • Cancer Research : In vitro studies showed that compounds similar to the target molecule inhibited the proliferation of cancer cells by inducing apoptosis. These findings highlight the potential of thienoimidazole derivatives in cancer therapy.
  • Inflammation Models : Animal models treated with thienoimidazole-based compounds demonstrated reduced levels of inflammatory markers, suggesting their effectiveness in managing conditions like arthritis.

Interaction Studies

To elucidate the interactions of this compound with biological systems, various techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed. These studies help determine binding affinities to specific targets relevant in disease pathways.

Comparison with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
ThienopyridineContains a thieno ringAnticlotting
ImidazopyridineImidazole fused with pyridineAnti-inflammatory
Thiazole DerivativesSimilar heterocyclic structureAntimicrobial

Q & A

Q. How can the synthesis of the thienoimidazole core be optimized for higher yield and purity?

Methodological Answer: The thienoimidazole core can be synthesized via a two-step protocol:

Step 1: React D-biotin with thionyl chloride (SOCl₂) under anhydrous conditions to form the acyl chloride intermediate. Use toluene for recrystallization to remove excess SOCl₂, ensuring minimal hydrolytic side reactions .

Step 2: Couple the intermediate with a polyether-containing amine using triethylamine (Et₃N) as a base in tetrahydrofuran (THF). Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the product with >90% purity .
Key Parameters:

  • Temperature control during thionyl chloride reaction (25–30°C).
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups.

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • 1H NMR: Confirm stereochemistry of the hexahydrothienoimidazole ring (e.g., coupling constants for axial/equatorial protons) .
  • Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., expected [M+H]⁺ = 354.136) and detect impurities .
  • HPLC: Use a C18 column (gradient: 10–90% acetonitrile in H₂O) to assess purity (>98% required for biological assays) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer: The compound’s low solubility (0.6 g/L at 25°C) can be mitigated by:

Co-solvent Systems: Use DMSO (≤5% v/v) or PEG-400 to prepare stock solutions.

Structural Modification: Introduce hydrophilic groups (e.g., PEG chains) at the pentanamide terminus without disrupting the thienoimidazole core .

Nanoformulation: Encapsulate in liposomes (e.g., DSPC:Cholesterol 7:3 molar ratio) to enhance bioavailability .

Advanced Research Questions

Q. How to design SAR studies targeting kinase inhibition?

Methodological Answer:

Analog Library Design: Synthesize derivatives with variations in:

  • The 4-chlorophenyl group (replace with electron-withdrawing/-donating substituents).
  • The polyether chain length (e.g., shorter/longer ethoxy segments) .

Activity Testing:

  • Enzyme Assays: Measure IC₅₀ against CDK9 or CYP3A4 using fluorescence polarization .
  • Cellular Assays: Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa, IC₅₀ ≤ 50 nM required) .

Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy to ATP pockets .

Q. What computational strategies improve modeling of target interactions?

Methodological Answer:

Quantum Mechanics/Molecular Mechanics (QM/MM): Optimize the ligand’s conformation in the active site using Gaussian 16 (B3LYP/6-31G* basis set) .

Molecular Dynamics (MD): Simulate binding stability (GROMACS, 100 ns trajectory) to assess hydrogen bonding with key residues (e.g., Lys48 in CDK9) .

Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. What are scalable strategies for multi-step synthesis?

Methodological Answer:

Process Intensification: Use flow chemistry for the thienoimidazole acylation step (residence time: 2 min, 50°C) to reduce byproducts .

Catalytic Optimization: Replace stoichiometric Et₃N with polymer-supported bases (e.g., PS-DMAP) for easier purification .

Scale-Up Challenges:

  • Solvent Selection: Replace THF with 2-MeTHF (recyclable, lower toxicity).
  • Yield Tracking: Monitor intermediates via inline FTIR to maintain >85% yield at each step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.